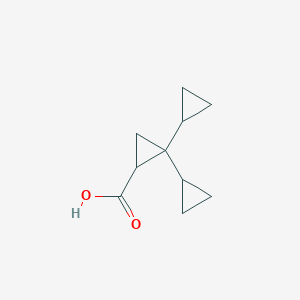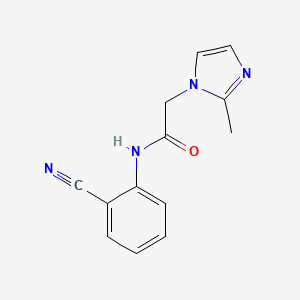
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-methylimidazole in the presence of a suitable acylating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-aminophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitrile group may also play a role in binding to specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-cyanophenyl)-2-(1H-imidazol-1-yl)acetamide
- N-(2-cyanophenyl)-2-(2-methyl-4H-imidazol-4-yl)acetamide
Comparison
Compared to similar compounds, N-(2-cyanophenyl)-2-(2-methyl-1H-imidazol-1-yl)acetamide may exhibit unique properties due to the presence of the 2-methyl group on the imidazole ring. This substitution can influence the compound’s reactivity, biological activity, and overall stability.
Propriétés
Formule moléculaire |
C13H12N4O |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
N-(2-cyanophenyl)-2-(2-methylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C13H12N4O/c1-10-15-6-7-17(10)9-13(18)16-12-5-3-2-4-11(12)8-14/h2-7H,9H2,1H3,(H,16,18) |
Clé InChI |
SDPJKTVLOQSNSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CC(=O)NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(2'-(dicyclohexylphosphanyl)-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14898424.png)





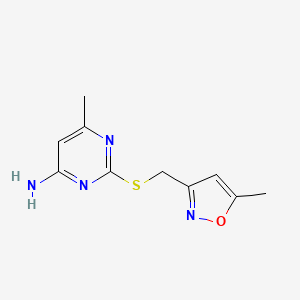
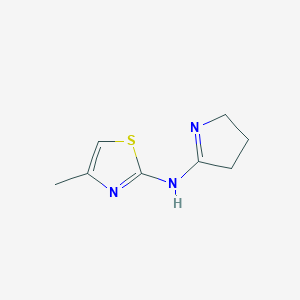
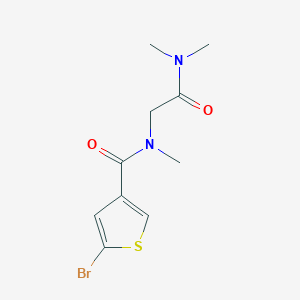
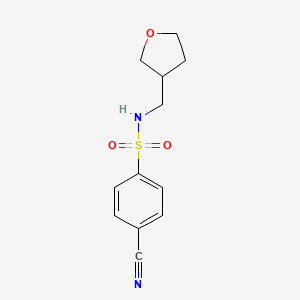

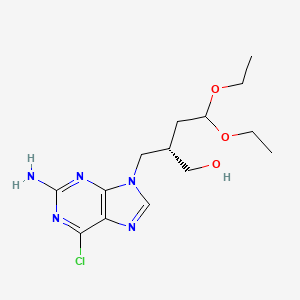
![4-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14898495.png)
